molecular formula C7H18N2 B3268556 1,2-Butanediamine,N1,N1,3-trimethyl-,(2R)-(9CI) CAS No. 486414-51-1

1,2-Butanediamine,N1,N1,3-trimethyl-,(2R)-(9CI)

Cat. No.: B3268556
CAS No.: 486414-51-1
M. Wt: 130.23 g/mol
InChI Key: ZKUQESYHKKBVDE-ZETCQYMHSA-N
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Description

1,2-Butanediamine,N1,N1,3-trimethyl-,(2R)-(9CI) is a chiral aliphatic diamine with the molecular formula C7H17N2 (derived from butanediamine with three methyl substituents). Its structure features a four-carbon backbone (butanediamine) with methyl groups at the N1, N1, and C3 positions, and an (R)-configuration at the second carbon (C2). The "9CI" designation indicates adherence to the 9th Collective Index nomenclature rules by CAS, which standardizes substituent numbering and prioritization .

Key properties include:

  • Substituent effects: The N1,N1-dimethyl groups introduce steric hindrance, while the C3-methyl group modifies electronic and solubility properties.
  • Applications: Likely used in coordination chemistry (as ligands) or organic synthesis due to its amine functionality.

Properties

IUPAC Name

(2R)-1-N,1-N,3-trimethylbutane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2/c1-6(2)7(8)5-9(3)4/h6-7H,5,8H2,1-4H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKUQESYHKKBVDE-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](CN(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601273678
Record name (2R)-N1,N1,3-Trimethyl-1,2-butanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601273678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

486414-51-1
Record name (2R)-N1,N1,3-Trimethyl-1,2-butanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=486414-51-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-N1,N1,3-Trimethyl-1,2-butanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601273678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Butanediamine, N1,N1,3-trimethyl-, (2R)-(9CI) can be synthesized through several methods. One common method involves the reaction of 1,2-dibromoethane with trimethylamine in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired diamine .

Industrial Production Methods

Industrial production of 1,2-Butanediamine, N1,N1,3-trimethyl-, (2R)-(9CI) typically involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

1,2-Butanediamine, N1,N1,3-trimethyl-, (2R)-(9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Butanediamine, N1,N1,3-trimethyl-, (2R)-(9CI) has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Butanediamine, N1,N1,3-trimethyl-, (2R)-(9CI) involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to the desired effects .

Comparison with Similar Compounds

Structural Analogs in the Butanediamine Family

Compound Name CAS Number Molecular Formula Substituents Stereochemistry Key Differences vs. Target Compound
1,3-Butanediamine,N1,N1,2-trimethyl-(9CI) 344323-24-6 C7H17N2 N1,N1,2-trimethyl Not specified Methyl at C2 instead of C3; altered steric effects
1,2-Butanediamine,3-methyl-1,1-diphenyl-(2S) 866105-02-4 C17H20N2 1,1-diphenyl, 3-methyl (2S) Bulky phenyl groups reduce solubility; S-configuration
1,2-Propanediamine,N1,N1,N2,N2-tetrafluoro-2-methyl- 16063-24-4 C4H8F4N2 N1,N1,N2,N2-tetrafluoro, 2-methyl None specified Fluorine substituents increase electronegativity and reactivity

Key Observations :

  • Substituent position (e.g., C3 vs. C2) significantly alters steric and electronic profiles.
  • Phenyl groups (e.g., in 866105-02-4) enhance hydrophobicity but reduce catalytic versatility compared to methyl groups.
  • Fluorinated analogs (e.g., 16063-24-4) exhibit distinct reactivity due to strong electron-withdrawing effects.

Ethylenediamine Derivatives with Variable Substituents

Compound Name CAS Number Molecular Formula Substituents Key Differences vs. Target Compound
1,2-Ethanediamine,N-dodecyl N/A C14H32N2 Dodecyl chain at N1 Long alkyl chain increases hydrophobicity
1,2-Ethanediamine,N1,N2-dioctyl N/A C18H40N2 Octyl chains at N1 and N2 Larger steric bulk limits coordination sites
1,2-Benzenediamine,N1,N1,3-trimethyl- 183251-83-4 C9H14N2 Aromatic backbone, N1,N1,3-trimethyl Aromaticity alters electronic properties and rigidity

Key Observations :

  • Alkyl chain length inversely correlates with solubility in polar solvents.
  • Aromatic diamines (e.g., 183251-83-4) exhibit planar rigidity, contrasting with the flexibility of aliphatic diamines like the target compound.

Cyclohexanediamine Derivatives

Compound Name CAS Number Molecular Formula Substituents Stereochemistry Key Differences vs. Target Compound
(1R,2R)-N1,N1,N2,N2-tetramethylcyclohexane-1,2-diamine N/A C10H22N2 Tetramethyl, cyclic backbone (1R,2R) Cyclic structure enhances rigidity; additional methyl groups
(1R,2S)-N1-(tert-Butoxycarbonyl)-1,2-cyclohexanediamine 364385-54-6 C11H22N2O2 Boc-protected amine, cyclic (1R,2S) Boc group introduces steric protection for selective reactions

Key Observations :

  • Cyclic backbones restrict conformational flexibility, impacting ligand-metal coordination.
  • Protecting groups (e.g., Boc) modify reactivity for use in stepwise syntheses.

Stereochemical Variants

Compound Name CAS Number Molecular Formula Stereochemistry Key Differences vs. Target Compound
2,3-Butanediamine,2-phenyl-,(2R,3S) 866105-00-2 C10H14N2 (2R,3S) Dual stereocenters; phenyl substituent
1,2-Propanediamine,1,1-diphenyl-,(2S) 774601-04-6 C13H14N2 (2S) S-configuration and diphenyl groups alter chiral recognition

Key Observations :

  • Multiple stereocenters (e.g., 866105-00-2) increase enantiomeric complexity.
  • Diphenyl substituents create steric environments distinct from methyl groups.

Biological Activity

1,2-Butanediamine, N1,N1,3-trimethyl-, (2R)-(9CI), also referred to by its CAS number 486414-51-1, is a chiral diamine characterized by the molecular formula C7H18N2. This compound features a butane backbone with two amine groups and three methyl groups. Its unique chiral configuration allows for distinct biological activities and applications across various scientific fields, including organic chemistry, medicinal chemistry, and industrial applications.

The biological activity of 1,2-Butanediamine, N1,N1,3-trimethyl-, (2R)-(9CI) is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The compound acts as a ligand that binds to specific sites on proteins, modulating their activity and influencing biochemical pathways. This interaction is crucial for understanding its potential therapeutic applications.

Enzyme Interaction Studies

Research has demonstrated that 1,2-butanediamine can modulate enzyme activity. For instance, studies have shown its effect on specific metabolic pathways where it influences enzyme kinetics and substrate interactions. Such interactions are vital for elucidating its role in biochemical processes and potential therapeutic uses.

Case Study 1: Enzyme Modulation

In a study examining the effects of various diamines on enzyme activity, 1,2-butanediamine was found to enhance the activity of certain dehydrogenases involved in metabolic pathways. The enhancement was quantified using spectrophotometric methods to measure reaction rates before and after the introduction of the diamine.

Case Study 2: Therapeutic Potential

Another investigation focused on the potential use of 1,2-butanediamine in drug development. It was tested for its ability to act as an intermediate in synthesizing pharmaceutical compounds. The results indicated favorable outcomes in terms of yield and purity when used in specific reactions involving complex organic molecules.

Comparative Analysis with Similar Compounds

The biological activity of 1,2-butanediamine is distinct from other structurally similar compounds due to its specific chiral configuration. This uniqueness allows it to participate more effectively in asymmetric synthesis and chiral resolution processes compared to its enantiomers or other similar diamines.

Compound NameChiral ConfigurationNotable Biological Activity
1,2-Butanediamine, N1,N1,3-trimethyl-, (2R)-(9CI)(2R)Modulates enzyme activity; potential drug intermediate
1,2-Butanediamine, N1,N1,3-trimethyl-, (2S)(2S)Different enzymatic interactions
N,N'-Bis(3-aminopropyl)-1,4-butanediamineNon-chiralPolyamine with roles in cell growth

Chemical Synthesis

In organic chemistry, 1,2-butanediamine serves as a chiral building block for synthesizing complex molecules. Its ability to form stable complexes with various reagents makes it valuable for producing pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound is under investigation for its potential therapeutic applications. Its role as a pharmaceutical intermediate positions it favorably within drug development pipelines where chiral compounds are essential for efficacy and safety profiles.

Industrial Uses

In industrial settings, 1,2-butanediamine is utilized in producing polymers and resins. Its properties facilitate the creation of materials with desirable mechanical and chemical characteristics.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (2R)-1,2-Butanediamine, N1,N1,3-trimethyl- with high enantiomeric purity?

  • Methodology : Enantioselective synthesis can be achieved via asymmetric hydrogenation of α,β-unsaturated ketone intermediates using chiral catalysts like Ru-BINAP complexes. For example, lists rare stereoisomers (e.g., (2R,3R)-2,3-Butanediamine) synthesized via similar chiral catalysis. Post-synthesis, chiral HPLC (e.g., using a Chiralpak AD-H column) should confirm enantiopurity (>99% ee) .
  • Key Considerations : Monitor reaction parameters (temperature, solvent polarity, catalyst loading) to minimize racemization.

Q. How can the compound’s stability under varying pH conditions be systematically evaluated?

  • Methodology : Conduct accelerated stability studies by dissolving the compound in buffers (pH 2–12) and incubating at 25°C and 40°C. Analyze degradation products via LC-MS at intervals (0, 7, 14 days). notes that similar diamines require inert gas storage to prevent oxidation, suggesting pH-dependent degradation pathways .
  • Data Analysis : Compare degradation rates using Arrhenius kinetics to predict shelf-life under standard lab conditions.

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activity data for stereoisomers of alkylated butanediamines?

  • Methodology : Perform comparative bioassays (e.g., enzyme inhibition, cytotoxicity) on isolated (2R) and (2S) isomers. For instance, highlights antiproliferative effects of N1,N14-Diethylhomospermine, emphasizing stereochemistry-dependent activity. Use molecular docking to correlate stereochemical orientation with target binding .
  • Contradiction Resolution : Validate assays with orthogonal techniques (e.g., SPR for binding affinity vs. cellular assays for functional activity).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,2-Butanediamine,N1,N1,3-trimethyl-,(2R)-(9CI)
Reactant of Route 2
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1,2-Butanediamine,N1,N1,3-trimethyl-,(2R)-(9CI)

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